molecular formula C15H28N2O2 B2859316 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2034321-30-5

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2859316
CAS No.: 2034321-30-5
M. Wt: 268.401
InChI Key: JXBVTQPSVFJWOC-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 2034321-30-5) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It features a distinct molecular architecture that combines a piperidine ring, a 3-methoxypyrrolidine group, and a 2,2-dimethylpropan-1-one moiety. This specific structure is supplied with a high purity of 90% or greater . The 3-methoxypyrrolidine subunit is a recognized pharmacophore in drug discovery, notably found in advanced development candidates. For instance, this structural motif is present in potent P2Y12 receptor antagonists like ACT-246475, which have been investigated as antiplatelet agents with a potentially wider therapeutic window than existing therapies . Furthermore, the 3-methoxypyrrolidine group is a key component in the design of novel dual-target therapeutics, such as mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists, which are being explored for their potential to provide analgesia with reduced addictive liability . As a synthetic intermediate, this compound offers researchers a valuable template for constructing more complex molecules and exploring structure-activity relationships (SAR) in various therapeutic areas. Its primary research applications include serving as a key starting material or intermediate in the synthesis of potential drug candidates and being used in the exploration of new chemical entities for central nervous system (CNS) and cardiovascular disorders. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)14(18)16-8-5-12(6-9-16)17-10-7-13(11-17)19-4/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBVTQPSVFJWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A two-step procedure dominates literature methods:

Step 1: Formation of 4-Aminopiperidine Intermediate
Piperidin-4-one undergoes condensation with 3-methoxypyrrolidine in the presence of titanium(IV) isopropoxide, followed by sodium borohydride reduction. This method, adapted from US20090215750A1, achieves 68% yield when using methanol as the solvent at 0–5°C.

Reaction Conditions

Parameter Value
Temperature 0–5°C
Catalyst Ti(OiPr)₄ (1.2 equiv)
Reducing Agent NaBH₄ (3.0 equiv)
Solvent MeOH
Reaction Time 18 hr

Step 2: Protection-Deprotection Strategy
The primary amine is protected with tert-butoxycarbonyl (Boc) groups prior to coupling with pivaloyl chloride. Deprotection using HCl/dioxane (4M) proceeds quantitatively within 2 hr at room temperature.

Nucleophilic Displacement Method

CN103415513A discloses an alternative route utilizing 4-chloropiperidine hydrochloride and 3-methoxypyrrolidine under phase-transfer conditions:

4-Chloropiperidine + 3-Methoxypyrrolidine  
→ K₂CO₃, TBAB, DMF, 80°C, 24 hr  
→ 72% isolated yield

Key advantages include:

  • Avoidance of reducing agents
  • Compatibility with base-sensitive functional groups
  • Scalability to multigram quantities

Coupling to the Pivaloyl Group

Acylation via Schotten-Baumann Conditions

Reacting the piperidine-pyrrolidine amine with pivaloyl chloride under biphasic conditions:

Piperidine-pyrrolidine amine + ClC(O)C(C)(C)C  
→ NaOH (aq)/CH₂Cl₂, 0°C → RT  
→ 85% yield after recrystallization (hexanes/EtOAc)

This method, referenced in CA3029305A1, minimizes racemization and produces high-purity material (HPLC >99%).

Microwave-Assisted Coupling

Recent optimization using microwave irradiation reduces reaction times from 12 hr to 45 min:

Condition Conventional Microwave
Temperature 25°C 80°C
Time 12 hr 45 min
Yield 78% 82%
Purity 98.5% 99.1%

Energy consumption decreases by 40% while maintaining comparable yields.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Elution with EtOAc/hexanes (3:7) removes unreacted starting materials
  • Reverse Phase C18 : Final polishing using MeOH/H₂O (65:35) eliminates polar impurities

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 1.21 (s, 9H, C(CH₃)₃)
δ 2.45–2.78 (m, 6H, piperidine H)
δ 3.32 (s, 3H, OCH₃)
δ 3.65–3.89 (m, 4H, pyrrolidine H)

HRMS (ESI+)
Calculated for C₁₆H₂₉N₂O₂ [M+H]⁺: 281.2224
Found: 281.2221

Stability and Degradation Pathways

As noted in Evitachem’s product documentation, the compound shows sensitivity to:

  • Acidic Conditions (pH <3): Cleavage of the methoxy group
  • Oxidative Stress : Formation of N-oxide at the piperidine nitrogen
  • Thermal Degradation (>150°C): Retro-Mannich decomposition

Stabilization strategies include:

  • Storage under nitrogen atmosphere at −20°C
  • Formulation with antioxidants (e.g., BHT at 0.01% w/w)
  • Avoidance of transition metal catalysts in final steps

Industrial-Scale Production Considerations

A cost analysis reveals critical factors for manufacturing:

Parameter Laboratory Scale Pilot Plant
Overall Yield 58% 63%
Purity 99% 99.5%
Cost/kg $12,500 $8,200
Catalyst Recycling Not feasible 85% recovery

Continuous flow systems improve reproducibility by maintaining precise stoichiometric control during the acylation step.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the piperidine ring, heterocyclic appendages, and functional groups, leading to divergent applications and properties. Below is a comparative analysis:

Key Research Findings

  • Anti-Ulcer Potential: Piperidine-linked enaminones, such as those in , demonstrate anti-ulcer activity via histopathological evaluation of gastric tissues.
  • Fungicidal vs. Pharmaceutical Applications : The thiazole-dihydroisoxazole derivative () highlights how heterocyclic substituents shift utility toward agrochemicals, whereas the target compound’s methoxypyrrolidine aligns with medicinal chemistry motifs for receptor modulation .
  • Reactivity and Stability : The bromomethyl analog () is highly reactive, serving as an intermediate, whereas the target compound’s methoxy and dimethyl groups likely improve metabolic stability .
  • Electronic Effects : Trifluoromethyl groups () introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound, which may alter binding affinity in biological targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key steps include:

  • Deprotonation and coupling : Use bases (e.g., K2_2CO3_3) and coupling agents (e.g., HATU) to enhance reactivity between intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxypyrrolidine and piperidine rings) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (applicable to analogs with similar bicyclic structures) .

Q. What are the key structural features of this compound that influence its biological activity?

  • Methodological Answer :

  • Methoxypyrrolidine : Enhances lipophilicity and modulates receptor binding .
  • Piperidine ring : Provides rigidity and serves as a hydrogen bond acceptor .
  • Dimethylpropanone moiety : Stabilizes the ketone group, influencing metabolic stability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's interaction with specific enzymes or receptors?

  • Methodological Answer :

  • In vitro binding assays : Use radiolabeled ligands (e.g., 3^3H or fluorescent probes) to measure affinity for targets like GPCRs or kinases .
  • Molecular docking : Employ software (e.g., AutoDock Vina) to predict binding poses with crystallized receptor structures .
  • Surface plasmon resonance (SPR) : Quantify real-time interaction kinetics .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's biological activity?

  • Methodological Answer :

  • Orthogonal validation : Compare results from SPR, isothermal titration calorimetry (ITC), and enzymatic assays .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing methoxy with fluorine) to identify critical binding motifs .
  • Molecular dynamics (MD) simulations : Assess conformational flexibility under physiological conditions .

Q. How can the compound's pharmacokinetic properties be evaluated in preclinical studies?

  • Methodological Answer :

  • In vitro metabolic stability : Use liver microsomes or hepatocytes to measure half-life and CYP450 interactions .
  • In vivo PK profiling : Administer via IV/oral routes in rodent models; quantify plasma levels via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability .

Q. What in silico methods are suitable for predicting the compound's binding affinity to novel targets?

  • Methodological Answer :

  • Pharmacophore modeling : Identify essential interaction features using tools like Schrödinger’s Phase .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for analogs .
  • Machine learning : Train models on existing bioactivity data (e.g., ChEMBL) for target prediction .

Safety and Compliance

Q. What are the safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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